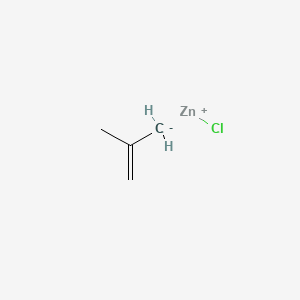
chlorozinc(1+);2-methanidylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+);2-methanidylprop-1-ene is an organozinc compound with the molecular formula C4H7ClZn. This compound is characterized by the presence of a zinc atom bonded to a chlorine atom and a 2-methanidylprop-1-ene group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);2-methanidylprop-1-ene can be synthesized through the reaction of zinc chloride with 2-methanidylprop-1-ene. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where zinc chloride and 2-methanidylprop-1-ene are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);2-methanidylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can replace the chlorine atom.
Major Products
Oxidation: Zinc oxide and corresponding organic products.
Reduction: Reduced zinc species and organic compounds.
Substitution: Substituted organozinc compounds with various functional groups.
Scientific Research Applications
Chlorozinc(1+);2-methanidylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which chlorozinc(1+);2-methanidylprop-1-ene exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in molecules, facilitating reactions such as nucleophilic addition or substitution. The pathways involved include the formation of organozinc intermediates that participate in subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methylzinc chloride: Similar in structure but with a methyl group instead of the 2-methanidylprop-1-ene group.
Ethylzinc chloride: Contains an ethyl group instead of the 2-methanidylprop-1-ene group.
Phenylzinc chloride: Features a phenyl group in place of the 2-methanidylprop-1-ene group.
Uniqueness
Chlorozinc(1+);2-methanidylprop-1-ene is unique due to the presence of the 2-methanidylprop-1-ene group, which imparts specific reactivity and properties. This makes it particularly useful in certain organic synthesis reactions where other organozinc compounds may not be as effective.
Properties
CAS No. |
90472-63-2 |
|---|---|
Molecular Formula |
C4H7ClZn |
Molecular Weight |
155.9 g/mol |
IUPAC Name |
chlorozinc(1+);2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
RTXLUHAUXUTXSC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















